((4-Ethynylphenyl)ethynyl)triisopropylsilane
Overview
Description
((4-Ethynylphenyl)ethynyl)triisopropylsilane: is an organosilicon compound with the molecular formula C19H26Si and a molecular weight of 282.5 g/mol . This compound is characterized by the presence of a triisopropylsilyl group attached to a phenyl ring through an ethynyl linkage, making it a valuable building block in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Ethynylphenyl)ethynyl)triisopropylsilane typically involves the coupling of 4-ethynylphenylacetylene with triisopropylsilylacetylene under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an inert atmosphere . The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product . The compound is then purified through distillation or recrystallization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: ((4-Ethynylphenyl)ethynyl)triisopropylsilane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethynyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((4-Ethynylphenyl)ethynyl)triisopropylsilane is used as a building block in the synthesis of complex organic molecules and polymers .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions . The ethynyl groups can be used for click chemistry reactions, enabling the attachment of various probes and labels .
Medicine: Its derivatives can be used to design new therapeutic agents with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials . Its unique properties make it suitable for applications in electronics, coatings, and adhesives .
Mechanism of Action
The mechanism of action of ((4-Ethynylphenyl)ethynyl)triisopropylsilane involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution . The ethynyl groups provide reactive sites for these reactions, while the triisopropylsilyl group enhances the stability and solubility of the compound . The molecular targets and pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
((4-((4-ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane: This compound has a similar structure but with an additional phenyl ring, making it more complex and potentially more reactive.
((4-ethynylphenyl)ethynyl)trimethylsilane: This compound has a trimethylsilyl group instead of a triisopropylsilyl group, resulting in different steric and electronic properties.
Uniqueness: ((4-Ethynylphenyl)ethynyl)triisopropylsilane is unique due to its combination of ethynyl and triisopropylsilyl groups, which provide a balance of reactivity and stability . This makes it a versatile building block for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Si/c1-8-18-9-11-19(12-10-18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZVOFPKSXXWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447392 | |
Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175345-90-1 | |
Record name | ((4-Ethynylphenyl)ethynyl)triisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the phenyl rings in the crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane?
A1: The two phenyl rings in the compound are nearly parallel to each other, with a dihedral angle of 4.27 (4)°. []
Q2: How do the molecules of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane interact in the crystal lattice?
A2: The molecules interact through π–π interactions between the terminal and central phenyl rings of adjacent molecules along the a-axis direction. Additionally, weak C—H⋯π interactions occur between the isopropyl H atoms and the phenyl rings of neighboring molecules. []
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